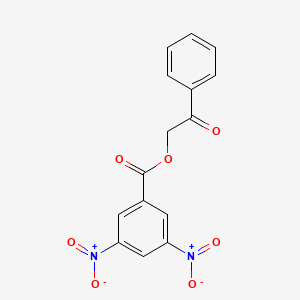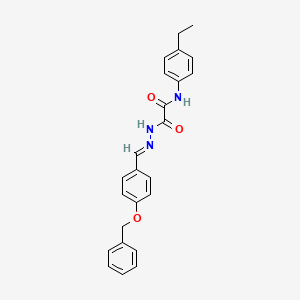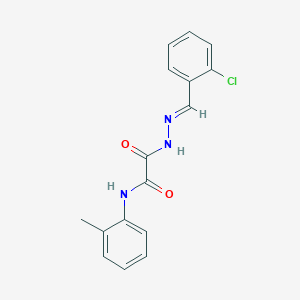![molecular formula C18H15ClN2 B15015753 (1E)-1-[1-(4-chlorophenyl)ethylidene]-2-(naphthalen-1-yl)hydrazine](/img/structure/B15015753.png)
(1E)-1-[1-(4-chlorophenyl)ethylidene]-2-(naphthalen-1-yl)hydrazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1E)-1-[1-(4-chlorophenyl)ethylidene]-2-(naphthalen-1-yl)hydrazine is an organic compound that belongs to the class of hydrazones. This compound features a hydrazone functional group, which is characterized by the presence of a nitrogen-nitrogen double bond (N=N). The compound is notable for its structural complexity, which includes a chlorophenyl group and a naphthyl group, making it a subject of interest in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1E)-1-[1-(4-chlorophenyl)ethylidene]-2-(naphthalen-1-yl)hydrazine typically involves the condensation reaction between 4-chloroacetophenone and 1-naphthylhydrazine. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid, under reflux conditions. The reaction proceeds as follows:
- Dissolve 4-chloroacetophenone and 1-naphthylhydrazine in an appropriate solvent, such as ethanol.
- Add a few drops of hydrochloric acid to the reaction mixture.
- Heat the mixture under reflux for several hours.
- Cool the reaction mixture and filter the precipitated product.
- Purify the product by recrystallization from ethanol.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
(1E)-1-[1-(4-chlorophenyl)ethylidene]-2-(naphthalen-1-yl)hydrazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazone group to hydrazine derivatives.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed.
Major Products
Oxidation: Formation of naphthyl oxides and chlorophenyl oxides.
Reduction: Formation of hydrazine derivatives.
Substitution: Formation of substituted chlorophenyl derivatives.
Aplicaciones Científicas De Investigación
(1E)-1-[1-(4-chlorophenyl)ethylidene]-2-(naphthalen-1-yl)hydrazine has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of (1E)-1-[1-(4-chlorophenyl)ethylidene]-2-(naphthalen-1-yl)hydrazine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular pathways and targets are still under investigation.
Comparación Con Compuestos Similares
Similar Compounds
- (1E)-1-[1-(4-bromophenyl)ethylidene]-2-(naphthalen-1-yl)hydrazine
- (1E)-1-[1-(4-fluorophenyl)ethylidene]-2-(naphthalen-1-yl)hydrazine
- (1E)-1-[1-(4-methylphenyl)ethylidene]-2-(naphthalen-1-yl)hydrazine
Uniqueness
(1E)-1-[1-(4-chlorophenyl)ethylidene]-2-(naphthalen-1-yl)hydrazine is unique due to the presence of the chlorophenyl group, which imparts distinct chemical and biological properties
Propiedades
Fórmula molecular |
C18H15ClN2 |
|---|---|
Peso molecular |
294.8 g/mol |
Nombre IUPAC |
N-[(E)-1-(4-chlorophenyl)ethylideneamino]naphthalen-1-amine |
InChI |
InChI=1S/C18H15ClN2/c1-13(14-9-11-16(19)12-10-14)20-21-18-8-4-6-15-5-2-3-7-17(15)18/h2-12,21H,1H3/b20-13+ |
Clave InChI |
SAJTWOOZZGKHLJ-DEDYPNTBSA-N |
SMILES isomérico |
C/C(=N\NC1=CC=CC2=CC=CC=C21)/C3=CC=C(C=C3)Cl |
SMILES canónico |
CC(=NNC1=CC=CC2=CC=CC=C21)C3=CC=C(C=C3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[2,5-Dioxo-3-(4-phenylpiperazin-1-yl)pyrrolidin-1-yl]phenyl acetate](/img/structure/B15015679.png)
![(3Z)-5-ethyl-3-{[methyl(phenyl)amino]methylene}thiophen-2(3H)-one](/img/structure/B15015713.png)
![2-(4-ethyl-2-nitrophenoxy)-N'-[(E)-phenylmethylidene]acetohydrazide](/img/structure/B15015717.png)
![2-[(3-Bromophenyl)amino]-N'-[(E)-(3,4-dimethoxyphenyl)methylidene]acetohydrazide](/img/structure/B15015725.png)
![N-({N'-[(E)-(Naphthalen-1-YL)methylidene]hydrazinecarbonyl}methyl)-2,2-diphenylacetamide](/img/structure/B15015731.png)
![4-bromo-N-{(Z)-[5-(2-chloro-5-nitrophenyl)furan-2-yl]methylidene}aniline](/img/structure/B15015737.png)
![2,4-Diiodo-6-[(E)-[(4-nitrophenyl)imino]methyl]phenol](/img/structure/B15015740.png)


![4-Amino-N'-[(E)-[5-(2-chloro-4-nitrophenyl)furan-2-YL]methylidene]benzohydrazide](/img/structure/B15015748.png)
![N',N''-[benzene-1,4-diyldi(E)methylylidene]bis[2-(2-bromo-4-chlorophenoxy)acetohydrazide]](/img/structure/B15015754.png)
![6-[(2E)-2-(1H-indol-3-ylmethylidene)hydrazinyl]-N-(4-methoxyphenyl)-N'-(4-nitrophenyl)-1,3,5-triazine-2,4-diamine](/img/structure/B15015769.png)
![N-(biphenyl-2-yl)-2-[(4,5-diphenyl-1H-imidazol-2-yl)sulfanyl]acetamide](/img/structure/B15015776.png)
